![molecular formula C9H4F5NO B12892106 2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)
2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both difluoromethyl and trifluoromethyl groups attached to a benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole typically involves the condensation of appropriate diamines or amino phenols with difluoroacetic acid and trifluoroacetic acid. One efficient method involves a one-pot reaction where these acids react with commercially available starting materials to form the desired benzoxazole derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions using optimized conditions to ensure high yields and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Applications De Recherche Scientifique
2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole exerts its effects involves interactions with specific molecular targets and pathways. The presence of difluoromethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethyl)benzo[d]oxazole
- 2,5-bis(trifluoromethyl)benzo[d]oxazole
- 2-(Difluoromethyl)benzoxazole
Comparison: Compared to similar compounds, 2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both difluoromethyl and trifluoromethyl groups. This dual substitution enhances its chemical stability and reactivity, making it more versatile for various applications. Additionally, the combination of these groups can lead to distinct biological activities and improved pharmacokinetic properties .
Propriétés
Formule moléculaire |
C9H4F5NO |
|---|---|
Poids moléculaire |
237.13 g/mol |
Nom IUPAC |
2-(difluoromethyl)-4-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO/c10-7(11)8-15-6-4(9(12,13)14)2-1-3-5(6)16-8/h1-3,7H |
Clé InChI |
BGRNKYJQJIZWPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)C(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


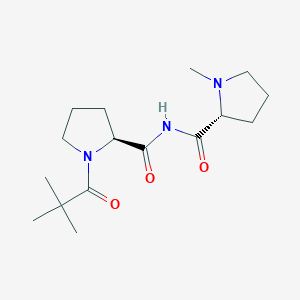
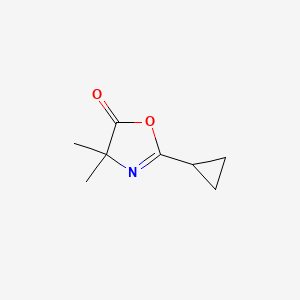


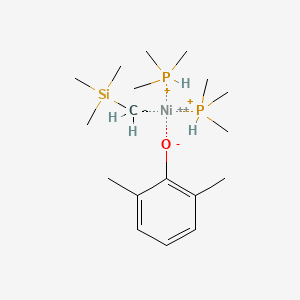
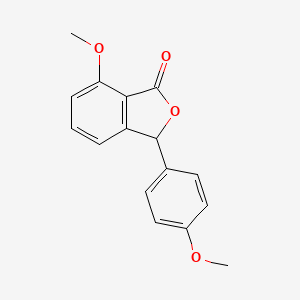
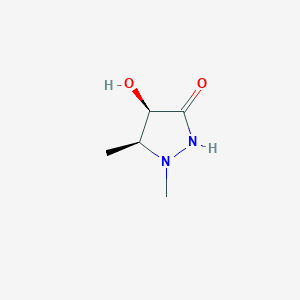
![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)

![3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12892096.png)
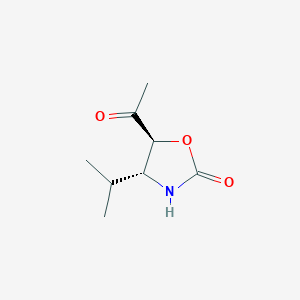

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)

